molecular formula C11H20N2 B14264610 4-Methyl-2-(3-methylbutylideneamino)pentanenitrile CAS No. 138220-80-1

4-Methyl-2-(3-methylbutylideneamino)pentanenitrile

Katalognummer: B14264610
CAS-Nummer: 138220-80-1
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: QQICFVOITQJDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(3-methylbutylideneamino)pentanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a pentane chain, with additional methyl and butylideneamino substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylbutylideneamino)pentanenitrile typically involves the reaction of 4-methyl-2-pentanone with an appropriate amine, followed by the introduction of the nitrile group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(3-methylbutylideneamino)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(3-methylbutylideneamino)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(3-methylbutylideneamino)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-pentanone: A related compound with a similar structure but lacking the nitrile group.

    2-Pentanamine, 4-methyl-: Another related compound with an amine group instead of a nitrile group.

Uniqueness

4-Methyl-2-(3-methylbutylideneamino)pentanenitrile is unique due to the presence of both the nitrile and butylideneamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

138220-80-1

Molekularformel

C11H20N2

Molekulargewicht

180.29 g/mol

IUPAC-Name

4-methyl-2-(3-methylbutylideneamino)pentanenitrile

InChI

InChI=1S/C11H20N2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h6,9-11H,5,7H2,1-4H3

InChI-Schlüssel

QQICFVOITQJDNL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC=NC(CC(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.